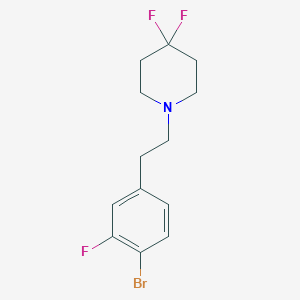

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine

Description

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative featuring a 4-bromo-3-fluorophenethyl substituent. This compound is structurally characterized by a piperidine ring with geminal difluorine atoms at the 4-position, which significantly alters its electronic and steric properties. The 4,4-difluoropiperidine moiety is a common pharmacophore in medicinal chemistry due to its ability to modulate basicity and metabolic stability.

Synthesis:

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, in , a structurally related compound (6-bromo-3-(4,4-difluoropiperidin-1-yl)isothiazolo[4,3-b]pyridine) was synthesized using 4,4-difluoropiperidine hydrochloride and purified via flash chromatography (heptane/ethyl acetate = 60:40).

Properties

IUPAC Name |

1-[2-(4-bromo-3-fluorophenyl)ethyl]-4,4-difluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrF3N/c14-11-2-1-10(9-12(11)15)3-6-18-7-4-13(16,17)5-8-18/h1-2,9H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWQACGPMFWPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 4-bromo-3-fluorophenethyl precursor, followed by its reaction with piperidine derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Analytical Data :

- ¹H NMR : Peaks at δ = 8.40 (d, J = 1.4 Hz, 1H), 8.16 (d, J = 1.4 Hz, 1H), and 4.20–3.98 (m, 4H) confirm the aromatic and piperidine protons.

- HRMS : Observed [M+H]+ at m/z 333.9823 (calcd. 333.9820).

Comparison with Similar Compounds

Key Findings :

- Fluorination Position Matters : The 4,4-difluoro substitution (as in analogue 7) retains higher potency (GI50 = 0.69 μM) compared to 3,3-difluoro substitution (GI50 = 16.9 μM). This is attributed to the reduced basicity of the piperidine nitrogen in 3,3-difluoro derivatives, which weakens target binding.

- Stereoelectronic Effects : Geminal difluorination at the 4-position increases ring rigidity and electron-withdrawing effects, enhancing metabolic stability and receptor affinity.

Physicochemical Properties

- Basicity: 4,4-Difluoropiperidine (pKa ~7.5) is less basic than non-fluorinated piperidine (pKa ~11.3) but more basic than 3,3-difluoropiperidine (pKa ~6.8).

- NMR Characteristics :

Biological Activity

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative that has garnered attention due to its potential biological activities. The presence of halogen substituents, particularly fluorine and bromine, can significantly influence the compound's pharmacological properties, including its metabolic stability and receptor binding affinity.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 4-bromo-3-fluorophenethyl group and two fluorine atoms at the 4-position of the piperidine. This unique structure is hypothesized to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The fluorinated phenyl group is known to enhance binding affinity, potentially leading to increased efficacy in modulating biological pathways.

Key Mechanisms:

- Receptor Binding: The compound may act as an antagonist or agonist at various neurotransmitter receptors.

- Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Neuroprotective Effects: The compound has been investigated for its ability to protect neuronal cells in models of neurodegenerative diseases.

- Anti-inflammatory Properties: It may modulate inflammatory pathways, offering therapeutic potential in conditions like rheumatoid arthritis and other inflammatory diseases.

Comparative Biological Activity

The following table summarizes the biological activities of related compounds for context:

Case Studies

A number of case studies have highlighted the potential applications of this compound:

- Neurodegenerative Disease Models: In vitro studies have shown that the compound can reduce beta-amyloid accumulation in neuronal cells, suggesting a role in Alzheimer's disease treatment.

- Inflammatory Response Modulation: Animal models have demonstrated that administration of this compound can decrease markers of inflammation in conditions such as rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.